3-Azabicyclo(3.2.1)octane, N,2-dimethyl-
Description
3-Azabicyclo[3.2.1]octane is a bicyclic amine structure featuring a seven-membered ring system with one nitrogen atom at position 2. The compound N,2-dimethyl-3-azabicyclo[3.2.1]octane introduces methyl substituents at the nitrogen (N-methyl) and the second carbon (C2) of the bicyclic framework.
The synthesis of 3-azabicyclo[3.2.1]octane derivatives often involves cyclization strategies, such as reductive amination or ring-closing metathesis. For example, NaIO4-mediated dihydroxylation and reductive amination have been employed to construct the bicyclic β-amino acid derivatives, which serve as precursors for further functionalization . The compound’s rigid structure makes it valuable in drug design, particularly for central nervous system (CNS) targets and enzyme modulators .
Properties
CAS No. |
64059-49-0 |
|---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
2,3-dimethyl-3-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C9H17N/c1-7-9-4-3-8(5-9)6-10(7)2/h7-9H,3-6H2,1-2H3 |
InChI Key |
UEEYLGDMBFXUIB-UHFFFAOYSA-N |
SMILES |
CC1C2CCC(C2)CN1C |
Canonical SMILES |
CC1C2CCC(C2)CN1C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-Azabicyclo(3.2.1)octane, N,2-dimethyl- |
Origin of Product |
United States |
Scientific Research Applications
Therapeutic Applications
1.1 Monoamine Reuptake Inhibition
One of the most significant applications of 3-Azabicyclo(3.2.1)octane derivatives is their role as monoamine reuptake inhibitors. These compounds are valuable in treating various psychiatric disorders, including:
- Depression : They offer a therapeutic alternative to traditional antidepressants by potentially reducing side effects associated with older tricyclics and SSRIs .
- Anxiety Disorders : By modulating neurotransmitter levels, these compounds can alleviate symptoms of anxiety .
- Attention Deficit Hyperactivity Disorder (ADHD) : Their action on neurotransmitter systems makes them suitable candidates for ADHD treatment .
1.2 Pain Management
Research indicates that derivatives of 3-Azabicyclo(3.2.1)octane can act as analgesics by targeting specific receptors involved in pain pathways. This includes potential applications in managing chronic pain conditions and opioid-induced bowel dysfunction through mu-opioid receptor antagonism .
Synthesis Methodologies
The synthesis of 3-Azabicyclo(3.2.1)octane derivatives involves several innovative techniques:
- Intramolecular Cyclization : This method allows for the formation of the bicyclic structure from simpler precursors, often employing catalysts such as palladium .
- Beckmann Rearrangement : Utilized to create key intermediates necessary for synthesizing complex derivatives .
- Reduction Reactions : Compounds like 2-azabicyclo[3.2.1]octan-3-one serve as precursors, which are reduced to yield the desired bicyclic structure .
Case Study 1: Antidepressant Efficacy
A study on the efficacy of 8-azabicyclo[3.2.1]octane derivatives demonstrated their potential as effective antidepressants with a favorable side effect profile compared to traditional medications. The research highlighted their mechanism of action involving the inhibition of serotonin and norepinephrine reuptake, which is crucial for mood regulation .
Case Study 2: Pain Management Innovations
Another research initiative focused on the development of mu-opioid receptor antagonists derived from 8-azabicyclo[3.2.1]octane structures aimed at treating opioid-induced constipation without compromising analgesic effects. These compounds showed promise in preclinical models, indicating their potential for clinical application in pain management strategies .
Comparative Data Table
| Application Area | Compound Type | Mechanism of Action | Clinical Relevance |
|---|---|---|---|
| Depression | Monoamine Reuptake Inhibitors | Inhibition of serotonin/norepinephrine reuptake | Antidepressant therapy |
| Anxiety Disorders | Monoamine Reuptake Inhibitors | Modulation of neurotransmitter levels | Alleviation of anxiety symptoms |
| Pain Management | Mu-opioid Receptor Antagonists | Blocking mu-opioid receptors | Treatment of opioid-induced bowel dysfunction |
| ADHD | Neurotransmitter Modulators | Enhancing dopamine/norepinephrine signaling | ADHD management |
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and structural profiles of N,2-dimethyl-3-azabicyclo[3.2.1]octane can be contextualized against related azabicyclic compounds. Key comparisons include:
Table 1: Structural and Pharmacological Comparison of Azabicyclic Compounds
Key Insights from Comparative Analysis
Bicyclic Ring System Impact :
- The 3.2.1-octane system (e.g., N,2-dimethyl derivative) offers a balance between rigidity and conformational flexibility, favoring interactions with CNS receptors. In contrast, the 3.3.0-octane system (lower ring strain) is more suited for peripheral targets like ion channels .
- The 2.2.2-octane (quinuclidine) framework, with a larger cavity, is optimal for enzymes requiring deep binding pockets (e.g., gamma-secretase in Alzheimer’s disease) .
Substituent Effects :
- N-Methylation in 3-azabicyclo[3.2.1]octane derivatives enhances lipophilicity and blood-brain barrier penetration, critical for CNS activity .
- Phenyl or benzyl groups at specific positions (e.g., C1 in 1-phenyl-6-azabicyclo[3.2.1]octane) introduce steric bulk, which modulates receptor selectivity and reduces off-target effects .
Pharmacological Diversity: Sedative and analgesic activities dominate in 3.2.1-octane derivatives, whereas 3.3.0-octane analogs are explored for cardiovascular applications due to reduced CNS penetration . Toxicity profiles vary significantly; for example, a related compound (3-(p-aminobenzyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane dihydrochloride) showed an LD50 of 104 mg/kg in mice, highlighting the need for substituent optimization .
Structure-Activity Relationship (SAR) Highlights
- Ring Size and Strain: Smaller rings (e.g., [3.2.1] vs.
- Electron-Donating Groups : Methoxy or methyl groups improve CNS bioavailability, while sulfonamides or halogens may enhance peripheral activity .
- Stereochemistry : Enantiomers of 3-azabicyclo[3.2.1]octane derivatives exhibit divergent biological activities. For instance, (+)-enantiomers of 1-phenyl-6-azabicyclo[3.2.1]octane showed superior analgesic efficacy compared to (-)-forms .
Preparation Methods
1,3-Dipolar Cycloaddition Reactions
1,3-Dipolar cycloadditions have emerged as a cornerstone for constructing the bicyclo[3.2.1]octane skeleton. In a seminal study, Higuchi et al. demonstrated that rhodium-catalyzed reactions of α-diazocarbonyl compounds with vinyl ethers yield 8-oxa-2-azabicyclo[3.2.1]octanes. Adapting this methodology, the nitrogen atom can be repositioned to the 3-site by substituting the oxygen-containing dipolarophile with a nitrogen-based counterpart. For instance, using a tert-butyl acrylate dipolarophile in the presence of Rh₂(OAc)₄ facilitates the formation of the 3-azabicyclo[3.2.1]octane core with moderate stereochemical control.
Key Reaction Parameters
Wagner–Meerwein Rearrangements
Unexpected rearrangements during cycloadditions can provide alternative pathways to the target scaffold. For example, 3-oxidopyraziniums undergo 1,3-dipolar cycloadditions with acrylates to initially form 3,8-diazabicyclo[3.2.1]octanes, which subsequently rearrange to 2,5-diazabicyclo[2.2.2]octanes via Wagner–Meerwein mechanisms. While this process complicates product isolation for diaza systems, monoaza variants like N,2-dimethyl-3-azabicyclo[3.2.1]octane may avoid such rearrangements due to reduced ring strain.
Reductive Amination and Alkylation Techniques
Reductive Cyclization of Keto-Azides
A two-step protocol involving (1) Staudinger reaction of bicyclic keto-azides and (2) reductive amination has been employed for related 8-azabicyclo[3.2.1]octanes. Applying this to a 3-keto precursor, the sequence proceeds as follows:
- Staudinger Reaction :
$$ \text{RC(O)NH}2 + \text{PPh}3 \rightarrow \text{RC(O)N=PPh}_3 $$ - Reductive Amination :
$$ \text{RC(O)N=PPh}3 + \text{NaBH}4 \rightarrow \text{RCH}2\text{NH}2 $$
Case Study : 8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one was reduced using sodium borohydride in methanol to yield the corresponding amine, which was subsequently methylated via Eschweiler–Clarke conditions.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | NaBH₄, MeOH, 0°C | 72% |
| 2 | HCHO, HCO₂H, reflux | 68% |
N-Methylation Strategies
Post-cyclization alkylation is critical for installing the N-methyl group. Lithium hexamethyldisilazide (LiHMDS)-mediated deprotonation followed by methyl iodide quench achieves selective N-alkylation without disrupting the bicyclic framework.
Catalytic Hydrogenation of Unsaturated Precursors
Enamine Hydrogenation
Partially saturated intermediates such as 3-cyano-8-azabicyclo[3.2.1]oct-2-ene undergo hydrogenation over palladium catalysts to afford the fully saturated core. For example, 10% Pd/C under 50 psi H₂ in ethanol reduces the cyano group to an amine while saturating the double bond.
Optimized Conditions
Stereochemical Considerations and Resolution
Diastereomeric Salt Formation
The bridgehead stereochemistry of N,2-dimethyl-3-azabicyclo[3.2.1]octane necessitates chiral resolution techniques. Using (+)-di-p-toluoyl-D-tartaric acid, enantiomers are separable via recrystallization from hot isopropanol, achieving >98% ee for the (1R,5S) isomer.
Q & A
Q. What are the recommended synthetic routes for 3-Azabicyclo(3.2.1)octane, N,2-dimethyl-?
The compound can be synthesized via cyclization reactions starting from bicyclic precursors such as camphorimide derivatives. For example, 1,8,8-trimethyl-3-azabicyclo[3.2.1]octane (a structurally related compound) is prepared using camphorimide, o-bromopropinyldimethylamine, and sodium hydroxide under controlled conditions . Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical to minimize side products like stereoisomers.
Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this bicyclic system?
- NMR : The bridgehead protons in the bicyclic framework show distinct coupling patterns (e.g., H NMR splitting due to restricted rotation). For derivatives like 3-benzyl-3-azabicyclo[3.2.1]octan-8-amine, axial-equatorial proton differentiation is achieved via NOESY experiments .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas, while fragmentation patterns differentiate regioisomers. For example, the molecular ion peak for CHN (MW 154.27) is distinct from analogs with morpholinylmethyl substitutions .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. For polar derivatives like 3-(4-morpholinylmethyl) analogs, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases improves resolution .
Advanced Research Questions
Q. How do stereochemical variations (e.g., bridgehead substituents) influence biological activity?
Stereoisomerism significantly impacts receptor binding. For instance, (1R,5S)-configured 8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-one derivatives exhibit enhanced antibacterial activity compared to their enantiomers, as shown in MIC assays against S. aureus . Computational docking studies (e.g., AutoDock Vina) correlate spatial orientation of the N-methyl group with hydrophobic pocket interactions in bacterial enzymes .
Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies?
Contradictions often arise from impurities or uncharacterized stereoisomers. For example, a chromium(III) complex of 3-Azabicyclo[3.2.1]octane showed variable antibacterial results due to residual free ligand. Mitigation includes:
- Rigorous purity assessment (HPLC ≥95%) .
- Chiral separation via supercritical fluid chromatography (SFC) for enantiomerically pure samples .
Q. How can computational modeling predict metabolic stability of this compound?
- ADMET Prediction : Tools like Schrödinger’s QikProp estimate logP (2.1 for N,2-dimethyl derivatives) and CYP450 metabolism profiles .
- Metabolite Identification : MD simulations (e.g., GROMACS) reveal susceptibility to hepatic oxidation at the bridgehead nitrogen, guiding derivatization (e.g., tert-butyl carbamate protection) to enhance stability .
Q. What mechanistic insights explain the antibacterial synergy of 3-Azabicyclo[3.2.1]octane-Cr(III) complexes?
The chromium center facilitates ligand-DNA intercalation, as demonstrated via UV-Vis hypochromicity and circular dichroism (CD) assays. Synergy with β-lactams arises from metal-induced disruption of bacterial cell wall synthesis pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
